An In-depth Technical Guide to (S)-(4-Fluorophenyl)oxirane
An In-depth Technical Guide to (S)-(4-Fluorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-(4-Fluorophenyl)oxirane, a valuable chiral building block in synthetic organic chemistry and drug development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its application in the synthesis of antifungal agents.
Core Properties of (S)-(4-Fluorophenyl)oxirane
(S)-(4-Fluorophenyl)oxirane, also known as (S)-4-fluorostyrene oxide, is a chiral epoxide with the CAS number 134356-74-4 [1][2][3]. Its key properties are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 134356-74-4 | [1][2][3] |
| Molecular Formula | C₈H₇FO | [1][2][4] |
| Molecular Weight | 138.14 g/mol | [1][2][4][5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 191.7 ± 28.0 °C (Predicted)[2][6], 92 °C / 14 mmHg (lit.)[7][8] | |
| Density | 1.225 ± 0.06 g/cm³ (Predicted)[6], 1.167 g/mL at 25 °C (lit.)[7][8] | |
| Refractive Index (n20/D) | 1.538 (Predicted)[6], 1.508 (lit.)[7][8] | |
| Flash Point | 22.2 °C (72.0 °F) - closed cup | [6] |
| Solubility | Difficult to mix with water. | [8] |
Table 2: Spectroscopic and Other Identifiers
| Identifier | Value | Source(s) |
| InChI | 1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
| InChIKey | ICVNPQMUUHPPOK-MRVPVSSYSA-N | |
| SMILES | O1C--INVALID-LINK--O1 | |
| MDL Number | MFCD08448243 | [4] |
Synthesis, Purification, and Analysis
The enantiomerically pure (S)-(4-Fluorophenyl)oxirane is most commonly prepared by the hydrolytic kinetic resolution (HKR) of racemic 4-fluorostyrene oxide using Jacobsen's catalyst.
The overall process for obtaining enantiomerically pure (S)-(4-Fluorophenyl)oxirane involves three key stages: synthesis of the racemic epoxide, enantioselective resolution, and purification, followed by analytical verification of enantiomeric purity.
Caption: General experimental workflow for the synthesis and purification of (S)-(4-Fluorophenyl)oxirane.
Protocol 1: Synthesis of Racemic (4-Fluorophenyl)oxirane via Corey-Chaykovsky Reaction
This protocol describes a general method for the epoxidation of an aldehyde.
-
Reaction Setup: To a stirred suspension of sodium hydride (1.1 eq.) in dry dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.1 eq.) portion-wise at room temperature.
-
Ylide Formation: Stir the resulting mixture for 1-2 hours at room temperature until the evolution of hydrogen gas ceases and a clear solution of the sulfur ylide is formed.
-
Epoxidation: Cool the reaction mixture to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 eq.) in dry DMSO dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic (4-Fluorophenyl)oxirane. This crude product can be used directly in the next step or purified by flash column chromatography.
Protocol 2: Jacobsen Hydrolytic Kinetic Resolution (HKR)
This protocol is a general procedure for the kinetic resolution of terminal epoxides.
-
Catalyst Preparation: In a flask, dissolve (R,R)-Jacobsen's catalyst (0.005-0.02 eq.) in a suitable solvent such as dichloromethane or toluene.
-
Reaction Setup: To the catalyst solution, add the racemic (4-Fluorophenyl)oxirane (1.0 eq.).
-
Resolution: Cool the mixture to 0 °C and add water (0.5-0.6 eq.) dropwise. Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining epoxide.
-
Work-up: Once the desired ee is reached (typically >99% for the unreacted epoxide), quench the reaction by filtering through a short plug of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the desired (S)-(4-Fluorophenyl)oxirane and the corresponding (R)-1-(4-fluorophenyl)ethane-1,2-diol. The (S)-epoxide can be separated from the diol by flash column chromatography.
Protocol 3: Purification by Flash Column Chromatography
This is a general guide for the purification of the title compound.
-
Column Packing: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting point for epoxides is a 95:5 to 90:10 mixture of hexanes:ethyl acetate.
-
Sample Loading: Dissolve the crude product from the HKR work-up in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The less polar epoxide will elute before the more polar diol.
-
Fraction Analysis: Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure (S)-(4-Fluorophenyl)oxirane and remove the solvent under reduced pressure to obtain the purified product.
Protocol 4: Chiral HPLC Analysis
This protocol provides a starting point for developing a chiral HPLC method.
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as a Chiralcel OD-H or Chiralpak AD-H column is often effective for separating enantiomers of styrene oxide derivatives.
-
Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where the compound absorbs, typically around 254 nm.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks. The enantiomeric excess can be calculated from the peak areas.
Applications in Drug Development
(S)-(4-Fluorophenyl)oxirane is a key chiral intermediate in the synthesis of several pharmaceuticals, most notably the broad-spectrum antifungal agent, Posaconazole .
Posaconazole is a complex molecule, and its synthesis involves multiple stereoselective steps. (S)-(4-Fluorophenyl)oxirane provides a crucial chiral building block that is incorporated into the final structure of the drug. The synthesis of Posaconazole is a multi-step process where the epoxide is opened by a nucleophile, setting one of the key stereocenters in the molecule.
Posaconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component for fungal cell integrity. Specifically, it inhibits the enzyme lanosterol 14α-demethylase , which is encoded by the ERG11 gene. This enzyme is a cytochrome P450 enzyme responsible for the demethylation of lanosterol, a precursor to ergosterol.[9][10][11] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, ultimately disrupting membrane function and leading to fungal cell death.[9][12]
Caption: Signaling pathway illustrating the inhibition of ergosterol biosynthesis by Posaconazole.
Safety and Handling
(S)-(4-Fluorophenyl)oxirane is classified as a dangerous good for transport and requires careful handling.[1] It is a flammable liquid and vapor and is harmful if swallowed or in contact with skin. It can cause skin and eye irritation and may cause respiratory irritation. It is also suspected of causing cancer.[5]
Table 3: Safety Information
| Hazard Statement | GHS Classification | Precautionary Codes |
| Highly flammable liquid and vapor | Flammable Liquid 2 | P210, P233, P240, P241, P242, P243 |
| Toxic if swallowed | Acute Toxicity 3 (Oral) | P301 + P310 |
| Harmful in contact with skin | Acute Toxicity 4 (Dermal) | P280 |
| Causes skin irritation | Skin Irritation 2 | P264, P302 + P352 |
| Causes serious eye irritation | Eye Irritation 2A | P264, P305 + P351 + P338 |
| May cause respiratory irritation | STOT SE 3 | P261, P271, P304 + P340 |
| Suspected of causing cancer | Carcinogenicity 2 | P201, P202, P280, P308 + P313 |
Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for qualified professionals in research and development. The experimental protocols provided are general guidelines and may require optimization. All chemical handling should be performed in accordance with established laboratory safety procedures.
References
- 1. scbt.com [scbt.com]
- 2. 134356-74-4 CAS MSDS ((S)-(4-Fluorophenyl)oxirane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 134356-74-4 | (S)-2-(4-Fluorophenyl)oxirane - AiFChem [aifchem.com]
- 4. (S)-(4-Fluorophenyl)oxirane | 134356-74-4 [chemicalbook.com]
- 5. (R)-(4-Fluorophenyl)oxirane | C8H7FO | CID 7023123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-(4-Fluorophenyl)oxirane 95 18511-62-1 [sigmaaldrich.com]
- 8. 2-(4-FLUOROPHENYL)OXIRANE | 18511-62-1 [chemicalbook.com]
- 9. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 10. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
